molecular formula C14H28Si3 B11840792 Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- CAS No. 19096-98-1

Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-

Cat. No.: B11840792
CAS No.: 19096-98-1
M. Wt: 280.63 g/mol
InChI Key: WRILCDHGYNWDFY-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane is a unique organosilicon compound characterized by its distinctive structure, which includes multiple methyl groups and a trimethylsilyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with disilane derivatives. One common method includes the use of chlorosilanes and Grignard reagents under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in an inert atmosphere.

    Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in biological systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane involves its interaction with molecular targets through its silicon atoms and phenyl ring. The compound can form stable complexes with various substrates, facilitating reactions through coordination and activation of specific pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,2-Pentamethyl-1-phenyldisilane
  • 1,1,1,2,2-Pentamethyl-2-(4-methylphenyl)disilane
  • 1,1,1,2,2-Pentamethyl-2-(4-chlorophenyl)disilane

Uniqueness

1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and makes it a versatile reagent in various chemical reactions.

Properties

CAS No.

19096-98-1

Molecular Formula

C14H28Si3

Molecular Weight

280.63 g/mol

IUPAC Name

dimethyl-trimethylsilyl-(4-trimethylsilylphenyl)silane

InChI

InChI=1S/C14H28Si3/c1-15(2,3)13-9-11-14(12-10-13)17(7,8)16(4,5)6/h9-12H,1-8H3

InChI Key

WRILCDHGYNWDFY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

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